molecular formula C19H22N2O2S B5546453 1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine

1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine

Cat. No. B5546453
M. Wt: 342.5 g/mol
InChI Key: BMASKJDSVXPXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine, commonly known as MMTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases. MMTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MMTP involves its interaction with various receptors and enzymes in the body. MMTP has been found to bind to the serotonin receptors, dopamine receptors, and adrenergic receptors in the brain, leading to the modulation of neurotransmitter levels and the subsequent effects on mood and behavior. MMTP has also been shown to inhibit the activity of various enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), leading to the increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MMTP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to the regulation of mood and behavior. MMTP has also been found to have anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and reducing the production of reactive oxygen species (ROS). Additionally, MMTP has been shown to have analgesic effects by modulating the activity of the opioid receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using MMTP in lab experiments include its potent pharmacological activity, its wide range of biochemical and physiological effects, and its potential therapeutic applications in various diseases. However, the limitations of using MMTP in lab experiments include its toxicity and potential side effects, the need for further investigation into its pharmacokinetics and pharmacodynamics, and the lack of standardized protocols for its use in research.

Future Directions

There are several future directions for the research on MMTP. One direction is the investigation of its potential therapeutic applications in various diseases such as cancer, depression, anxiety, and schizophrenia. Another direction is the development of novel derivatives of MMTP with improved pharmacological activity and reduced toxicity. Additionally, further research is needed to elucidate the pharmacokinetics and pharmacodynamics of MMTP and to develop standardized protocols for its use in research.

Synthesis Methods

The synthesis of MMTP involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure MMTP.

Scientific Research Applications

MMTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, anxiety, and schizophrenia. It has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. MMTP has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, MMTP has been found to have antipsychotic effects by blocking the dopamine receptors in the brain.

properties

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-18-14-16(24-2)8-9-17(18)19(22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASKJDSVXPXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone

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